molecular formula C24H20BrN3O4 B2807988 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol CAS No. 898922-85-5

2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol

Cat. No.: B2807988
CAS No.: 898922-85-5
M. Wt: 494.345
InChI Key: HKKPHKUPBIGOCJ-UHFFFAOYSA-N
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Description

2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the methoxyphenoxy group: This step might involve nucleophilic substitution reactions where a methoxyphenol derivative reacts with a halogenated pyrimidine intermediate.

    Attachment of the bromobenzyl group: This can be done through etherification reactions, where a bromobenzyl halide reacts with a phenolic intermediate in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenolic or amino groups.

    Reduction: Reduction reactions might target the nitro or carbonyl functionalities if present.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, receptors, or other proteins involved in signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Amino-5-(4-hydroxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol
  • 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol

Uniqueness

The unique combination of functional groups in 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol might confer distinct biological activities or chemical reactivity compared to its analogs. This uniqueness can be leveraged in designing new drugs or materials with specific properties.

Properties

IUPAC Name

2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-bromophenyl)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrN3O4/c1-30-17-6-8-18(9-7-17)32-22-13-27-24(26)28-23(22)20-11-10-19(12-21(20)29)31-14-15-2-4-16(25)5-3-15/h2-13,29H,14H2,1H3,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKPHKUPBIGOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)Br)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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